N-(1-(1-adamantyl)-2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(1-adamantyl)-2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)benzamide, commonly known as AEB071, is a synthetic compound that belongs to the class of protein kinase inhibitors. AEB071 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Wirkmechanismus
AEB071 works by inhibiting the activity of PKC, which is involved in many cellular processes. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters. Once activated, PKC phosphorylates target proteins, leading to changes in cellular processes. AEB071 binds to the regulatory domain of PKC, preventing its activation and subsequent phosphorylation of target proteins. This leads to inhibition of cellular processes that are dependent on PKC activity.
Biochemical and Physiological Effects:
AEB071 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, AEB071 has been shown to have immunomodulatory effects by inhibiting T-cell activation and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of AEB071 is its specificity for PKC, which makes it a useful tool for studying the role of PKC in cellular processes. AEB071 has also been shown to have low toxicity in vitro and in vivo, making it a potential therapeutic agent for various diseases. However, one limitation of AEB071 is its poor solubility in aqueous solutions, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on AEB071. One direction is to explore its potential therapeutic applications in other diseases, such as neurological disorders and cardiovascular diseases. Another direction is to develop more potent and selective PKC inhibitors based on the structure of AEB071. Additionally, further studies are needed to understand the long-term effects of AEB071 on cellular processes and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, AEB071 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. It works by inhibiting the activity of PKC, which plays a crucial role in many cellular processes. AEB071 has been shown to have anti-tumor and anti-inflammatory activity, making it a potential therapeutic agent for cancer, autoimmune disorders, and inflammatory diseases. Further research is needed to explore its potential therapeutic applications and to optimize its pharmacological properties for clinical use.
Synthesemethoden
AEB071 is synthesized through a multi-step process that involves the reaction of adamantylamine, 2-(dimethylamino)ethylamine, and benzoyl chloride. The resulting compound is then purified through column chromatography to obtain pure AEB071. The synthesis of AEB071 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
AEB071 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and survival. AEB071 has been shown to have anti-tumor activity in various cancer cell lines, including melanoma, breast cancer, and prostate cancer. It has also been shown to have anti-inflammatory activity, making it a potential therapeutic agent for autoimmune disorders and inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)-2-[2-(dimethylamino)ethylamino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c1-26(2)9-8-24-22(28)20(25-21(27)19-6-4-3-5-7-19)23-13-16-10-17(14-23)12-18(11-16)15-23/h3-7,16-18,20H,8-15H2,1-2H3,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHXVCADWUHXDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-adamantyl)-2-[2-(dimethylamino)ethylamino]-2-oxoethyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.